N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]cyclopropanecarboxamide
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Overview
Description
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound has a unique structure that includes a cyclopropane carboxamide group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. Continuous flow synthesis has been shown to be effective for the production of various benzodiazepines, providing high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone or imine groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its anxiolytic and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A widely used benzodiazepine with anxiolytic and hypnotic properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic effects.
Uniqueness
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]CYCLOPROPANECARBOXAMIDE is unique due to its cyclopropane carboxamide group, which may confer distinct pharmacological properties compared to other benzodiazepines .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H17N3O3/c20-14(9-3-4-9)17-10-5-6-12-11(8-10)16(22)19-7-1-2-13(19)15(21)18-12/h5-6,8-9,13H,1-4,7H2,(H,17,20)(H,18,21)/t13-/m0/s1 |
InChI Key |
WXQIUXDFNFNJQD-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2C1 |
Canonical SMILES |
C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2C1 |
Origin of Product |
United States |
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